NNMT Inhibitory Potency: Ki Value Against Human Recombinant Enzyme
The target compound exhibits a binding affinity (Ki) of 140 nM against full-length recombinant human NNMT, as determined by a fluorescence polarization-based competition assay [1]. In the context of NNMT bisubstrate inhibitors, this potency is moderate. For comparison, the clinical candidate II399 (a distinct chemotype) achieves a Ki of 5.9 nM under similar biochemical conditions, while the natural substrate nicotinamide has a Km in the low micromolar range [2]. This data positions the 6-(trifluoromethyl)nicotinamide derivative as a useful tool compound for NNMT target engagement studies, but not as a potency benchmark.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | II399: Ki = 5.9 nM; Nicotinamide Km ~10 µM |
| Quantified Difference | Target is ~24-fold less potent than II399; ~70-fold more potent than nicotinamide substrate Km |
| Conditions | Fluorescence polarization assay, recombinant human NNMT |
Why This Matters
The Ki value defines the concentration required for target engagement and allows researchers to calculate appropriate doses for cellular and in vivo assays.
- [1] BindingDB. BDBM50627712. Ki: 140 nM for human NNMT. View Source
- [2] Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase. J. Med. Chem. 2021. Compound II399, Ki = 5.9 nM. View Source
